molecular formula C30H50BrN9O8 B14062866 Boc-Val-Leu-Gly-Arg-PNA.HBr

Boc-Val-Leu-Gly-Arg-PNA.HBr

Cat. No.: B14062866
M. Wt: 744.7 g/mol
InChI Key: JPUQZLKYSCCNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Leu-Gly-Arg-PNA.HBr involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-Val, Boc-Leu, Boc-Gly, and Boc-Arg) using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the p-nitroanilide (PNA) group is introduced. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Leu-Gly-Arg-PNA.HBr primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The compound is designed to be a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline (PNA) as a detectable product .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline (PNA), which can be quantified spectrophotometrically .

Scientific Research Applications

Boc-Val-Leu-Gly-Arg-PNA.HBr is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Boc-Val-Leu-Gly-Arg-PNA.HBr involves its cleavage by specific proteolytic enzymes. The peptide bond between the arginine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is often used to measure enzyme activity, as the release of p-nitroaniline can be detected and quantified by its absorbance at 405 nm .

Comparison with Similar Compounds

Similar Compounds

    Boc-Leu-Gly-Arg-PNA: Another chromogenic substrate with a similar structure but lacking the valine residue.

    Boc-Val-Gly-Arg-PNA: Similar to Boc-Val-Leu-Gly-Arg-PNA.HBr but with a different amino acid sequence.

    Boc-Val-Leu-Gly-Arg-pNA acetate: A variant with acetate salt instead of hydrobromide

Uniqueness

This compound is unique due to its specific sequence and the presence of the p-nitroanilide group, making it an effective chromogenic substrate for detecting proteolytic enzyme activity. Its use in assays for bacterial endotoxins and blood coagulation studies highlights its versatility and importance in scientific research .

Properties

Molecular Formula

C30H50BrN9O8

Molecular Weight

744.7 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide

InChI

InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H

InChI Key

JPUQZLKYSCCNNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br

Origin of Product

United States

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